ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate
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Overview
Description
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is an organic compound characterized by its unique structure, which includes a cyano group, an ethoxy group, and a pentenoate moiety. This compound is notable for its geometric isomerism, specifically the (2Z) configuration, which indicates that the highest priority substituents on each carbon of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate involves the reaction of ethyl 2-propynoate with lithium bromide in the presence of acetic acid and acetonitrile. The reaction is carried out under reflux conditions and monitored by gas-liquid chromatography (GLC). After completion, the product is isolated by vacuum distillation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated monitoring systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl (2Z)-2-cyano-3-oxo-pent-2-enoate, while reduction could produce ethyl (2Z)-2-cyano-3-ethoxypentanol.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-cyano-3-ethoxypent-2-enoate: The (2E) isomer has the highest priority substituents on opposite sides of the double bond.
Ethyl 2-cyano-3-ethoxybut-2-enoate: This compound has a similar structure but with a shorter carbon chain.
Ethyl 2-cyano-3-methoxypent-2-enoate: The methoxy group replaces the ethoxy group, leading to different chemical properties.
Uniqueness
Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic chemistry.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-ethoxypent-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-9(13-5-2)8(7-11)10(12)14-6-3/h4-6H2,1-3H3/b9-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMZOFVOGBPBNA-HJWRWDBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C#N)/C(=O)OCC)/OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-53-5 |
Source
|
Record name | NSC27803 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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